molecular formula C22H23N3O5S B11685959 ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11685959
M. Wt: 441.5 g/mol
InChI Key: XIOVRPASDWBGJG-UHFFFAOYSA-N
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Description

Ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound that belongs to the class of thiazinanones. This compound is characterized by its unique structure, which includes a benzoate ester linked to a thiazinanone moiety. The presence of a methoxyphenyl group and a carbamoyl group further adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazinanone Core: The thiazinanone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the thiazinanone intermediate.

    Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate.

    Esterification: Finally, the benzoate ester is formed by reacting the intermediate with ethyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazinanone ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of the methoxyphenyl and carbamoyl groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({(2Z)-6-[(4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
  • Ethyl 4-({(2Z)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Uniqueness

Ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. The methoxy group can participate in hydrogen bonding and increase the compound’s solubility in organic solvents, making it more versatile in various applications.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 4-[[6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C22H23N3O5S/c1-4-30-21(28)14-5-7-16(8-6-14)24-22-25(2)19(26)13-18(31-22)20(27)23-15-9-11-17(29-3)12-10-15/h5-12,18H,4,13H2,1-3H3,(H,23,27)

InChI Key

XIOVRPASDWBGJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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